1,10-Phenanthroline hydrochloride

Beschreibung

The exact mass of the compound 1,10-Phenanthroline hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4265. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,10-Phenanthroline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Phenanthroline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

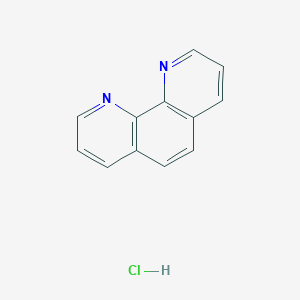

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,10-phenanthroline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXDKQBBJCTNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3829-86-5, 66-71-7 (Parent) | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3829-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3063205 | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-96-6, 3829-86-5 | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22802-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline monohydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-phenanthroline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,10-Phenanthroline hydrochloride chemical and physical properties

An In-depth Technical Guide to 1,10-Phenanthroline Hydrochloride

Introduction

1,10-Phenanthroline hydrochloride, commonly available as the monohydrate, is a heterocyclic organic compound widely utilized in research and analytical chemistry.[1][2] It is the hydrochloride salt of 1,10-phenanthroline, a planar molecule featuring two nitrogen atoms that position it as a powerful bidentate chelating agent for various metal ions.[1][3] Its ability to form stable, intensely colored complexes, particularly with iron(II), makes it an indispensable reagent in spectrophotometric analysis and as a redox indicator.[4][5] This guide provides a detailed overview of its core chemical and physical properties, experimental protocols for its key applications, and visual diagrams of its functional mechanisms.

Chemical and Physical Properties

The fundamental properties of 1,10-Phenanthroline Hydrochloride Monohydrate are summarized below. This compound is a white to off-white or colorless crystalline powder.[2][6][7] It is stable under normal conditions for up to two years when stored properly, though it is noted to be hygroscopic.[2][8][9]

| Property | Value | Source(s) |

| IUPAC Name | 1,10-phenanthroline;hydrate;hydrochloride | [9] |

| Synonyms | o-Phenanthroline hydrochloride monohydrate, 1,10-Phenanthrolinium chloride monohydrate | [2][6] |

| CAS Number | 18851-33-7 | [2][6][7] |

| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O | [7] |

| Molecular Weight | 234.68 g/mol | [2][7] |

| Appearance | White to off-white/colorless crystalline powder | [2][6][7] |

| Melting Point | 224-225 °C (may decompose) | [2][6][9] |

| Solubility | Soluble in water and DMSO | [2][9] |

| **pKa (of parent C₁₂H₈N₂) ** | 4.84 (for the protonated form, phenH+) | [1] |

Core Applications and Mechanisms

The utility of 1,10-phenanthroline hydrochloride stems from its function as a high-affinity chelator of divalent metal ions.[2] This property is central to its primary applications in analytical chemistry and biochemistry.

Redox Indicator (Ferroin)

1,10-phenanthroline reacts with iron(II) (Fe²⁺) to form a stable, intensely red-colored complex ion, [Fe(phen)₃]²⁺, known as "ferroin".[4][10] This complex can be reversibly oxidized to the pale blue iron(III) form, [Fe(phen)₃]³⁺.[10][11] This distinct and rapid color change at a specific redox potential (+1.06 V in 1 M H₂SO₄) makes ferroin an excellent redox indicator, especially in cerimetry and for visualizing oscillatory reactions like the Belousov–Zhabotinsky reaction.[10]

Spectrophotometric Determination of Iron

The formation of the vibrant red ferroin complex is the basis for a highly sensitive and reliable method for quantifying iron.[4][12] The complex exhibits a strong absorbance at a maximum wavelength (λmax) of approximately 508-510 nm.[5][12] Because 1,10-phenanthroline is specific for the Fe²⁺ ion, any Fe³⁺ in a sample must first be reduced using an agent like hydroxylamine before the color-forming reagent is added.[12] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of iron in the sample, obeying Beer's law.[12]

Inhibition of Metallopeptidases

In biochemical research, 1,10-phenanthroline is used as an inhibitor of metallopeptidases, particularly those containing zinc (Zn²⁺) at their active site.[2][7] By chelating the essential zinc ion, it disrupts the enzyme's catalytic activity.[2] This makes it a valuable tool for studying enzyme mechanisms and for preparing cell lysates where the activity of certain deubiquitinating enzymes (DUBs) needs to be suppressed.[2][13]

Caption: Inhibition of a zinc-dependent metallopeptidase by 1,10-phenanthroline.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of 1,10-phenanthroline hydrochloride in its most common applications.

Protocol 1: Preparation of Ferroin Indicator Solution

This protocol describes the preparation of a 0.025 M solution of the tris(1,10-phenanthroline)iron(II) complex, commonly known as ferroin indicator.[14][15]

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous ammonium sulfate

-

1,10-Phenanthroline hydrochloride monohydrate

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.7 g of ferrous sulfate (or a stoichiometrically equivalent amount of another ferrous salt).[11][14]

-

Accurately weigh approximately 1.5 g of 1,10-phenanthroline hydrochloride monohydrate.[14]

-

Transfer both solids into a 100 mL volumetric flask.

-

Add approximately 70 mL of distilled water to the flask.[14]

-

Swirl the flask gently until both solids are completely dissolved. The solution will turn a deep red color.[11]

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.[11][14]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator in a well-stoppered reagent bottle.

Caption: Step-by-step workflow for preparing ferroin indicator solution.

Protocol 2: Spectrophotometric Determination of Iron

This protocol provides a general method for creating a calibration curve and measuring the iron content in a sample using 1,10-phenanthroline.[12]

Materials:

-

1,10-Phenanthroline solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline hydrochloride monohydrate in 100 mL of distilled water. Warm if necessary.[12]

-

Hydroxylamine hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[12]

-

Sodium acetate buffer solution: Dissolve 10 g of sodium acetate in 100 mL of distilled water.[12]

-

Standard iron solution (e.g., prepared from pure iron(II) ammonium sulfate).

-

100 mL volumetric flasks.

-

Spectrophotometer.

Procedure:

-

Preparation of Standards: Pipette a series of known volumes (e.g., 1, 5, 10, 25, 50 mL) of the standard iron solution into separate 100 mL volumetric flasks. Prepare a blank using 50 mL of distilled water in another flask.[12]

-

Reduction Step: To each flask (including the blank and the unknown sample), add 1 mL of the hydroxylamine hydrochloride solution. This reduces any Fe³⁺ to Fe²⁺.[12]

-

Complexation Step: Add 10 mL of the 1,10-phenanthroline solution to each flask.[12]

-

pH Adjustment: Add 8 mL of the sodium acetate solution to each flask to adjust the pH to the optimal range for color development (between 6 and 9).[12]

-

Dilution: Dilute each solution to the 100 mL mark with distilled water. Mix well and allow the solutions to stand for 10 minutes for full color development.[12]

-

Measurement: Set the spectrophotometer to the wavelength of maximum absorbance for the ferroin complex (~508 nm).[12]

-

Analysis: Measure the absorbance of each standard and the unknown sample against the prepared blank. Plot a calibration curve of absorbance versus iron concentration for the standards. Determine the concentration of iron in the unknown sample using its absorbance and the calibration curve.

Caption: Reaction pathway for the colorimetric analysis of iron.

References

- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 2. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]

- 3. ijaar.org [ijaar.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 6. 1-10,PHENANTHROLINE HYDROCHLORIDE AR 216070005 Reagents 18851-33-7 | C12H9ClN2.H2O | BiochemoPharma [biochemopharma.fr]

- 7. toku-e.com [toku-e.com]

- 8. lobachemie.com [lobachemie.com]

- 9. 1,10-Phenanthroline monohydrochloride monohydrate, 99% | Fisher Scientific [fishersci.ca]

- 10. Ferroin - Wikipedia [en.wikipedia.org]

- 11. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]

- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 13. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE CAS#: 18851-33-7 [chemicalbook.com]

- 14. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 15. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

An In-depth Technical Guide to the Synthesis of 1,10-Phenanthroline Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,10-phenanthroline hydrochloride and its derivatives, compounds of significant interest in coordination chemistry and drug development. This document details synthetic methodologies, experimental protocols, and explores their mechanisms of action in relevant biological pathways.

Core Synthesis of 1,10-Phenanthroline

The foundational structure of 1,10-phenanthroline is typically synthesized via the Skraup reaction, a classic method for quinoline synthesis extended to this heterocyclic system.[1][2] Alternative methods, such as the Friedländer condensation and metal-catalyzed cross-coupling reactions, offer pathways to substituted derivatives.

The Skraup reaction involves the reaction of glycerol with an aromatic amine, in this case, o-phenylenediamine, in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent (traditionally arsenic pentoxide or nitrobenzene).[1][2] The dehydration of glycerol to acrolein is a key initial step, which then undergoes a series of condensations and cyclizations to form the phenanthroline core.[3]

Synthesis of 1,10-Phenanthroline Hydrochloride

The hydrochloride salt of 1,10-phenanthroline is often preferred for its increased solubility in aqueous media, a crucial property for biological studies. The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of 1,10-Phenanthroline Monohydrate via Skraup Reaction

This protocol is adapted from established literature procedures for the Skraup synthesis.

Materials:

-

o-Phenylenediamine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Pentoxide (or a suitable alternative oxidizing agent)

-

Sodium Hydroxide solution

-

Benzene (for extraction and recrystallization)

-

Hydrochloric Acid (for hydrochloride salt formation)

Procedure:

-

A mixture of o-phenylenediamine, glycerol, and concentrated sulfuric acid is carefully heated.

-

Arsenic pentoxide is added portion-wise as the oxidizing agent. The reaction is highly exothermic and should be controlled carefully.

-

After the reaction is complete, the mixture is cooled and cautiously poured into a large volume of water.

-

The solution is then neutralized with a sodium hydroxide solution, leading to the precipitation of crude 1,10-phenanthroline.

-

The crude product is collected by filtration and washed with water.

-

Purification is achieved by recrystallization from benzene or by steam distillation followed by recrystallization.[4] The purified product is 1,10-phenanthroline monohydrate.

Experimental Protocol: Conversion to 1,10-Phenanthroline Hydrochloride

Materials:

-

1,10-Phenanthroline monohydrate

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

Dissolve the purified 1,10-phenanthroline monohydrate in a minimal amount of hot ethanol.

-

Slowly add concentrated hydrochloric acid dropwise to the solution with stirring.

-

The hydrochloride salt will precipitate out of the solution upon cooling.

-

Collect the white crystalline precipitate by filtration.

-

Wash the crystals with a small amount of cold ethanol and dry under vacuum.

Synthesis of 1,10-Phenanthroline Derivatives

The versatility of the 1,10-phenanthroline scaffold lies in the ability to introduce a wide range of substituents at various positions, which modulates its chemical and biological properties. Common derivatives include N-oxides and C-substituted phenanthrolines.

Synthesis of 1,10-Phenanthroline-mono-N-oxides

N-oxidation of the phenanthroline ring can alter its electronic properties and coordination behavior.

Experimental Protocol: Synthesis of 1,10-Phenanthroline-1-N-oxide[5][6]

Materials:

-

1,10-Phenanthroline

-

Potassium Peroxomonosulfate (PMS)

-

Sulfuric Acid

-

Sodium Hydroxide solution

-

Chloroform (for extraction)

Procedure:

-

An aqueous solution of 1,10-phenanthroline is prepared under slightly acidic conditions (pH ~2) using sulfuric acid to enhance solubility and prevent di-N-oxidation.[5]

-

Approximately 1.1-1.2 equivalents of solid potassium peroxomonosulfate are added, and the mixture is stirred at 60 °C.[5]

-

Reaction progress is monitored, and upon completion, the mixture is neutralized with a sodium hydroxide solution.[5]

-

The product is then extracted with chloroform, and the solvent is removed under reduced pressure to yield the mono-N-oxide derivative.[5]

Synthesis of Substituted 1,10-Phenanthroline Derivatives

Substitution at the carbon positions of the phenanthroline ring is crucial for developing derivatives with specific functionalities, particularly for drug development applications.

Experimental Protocol: General Procedure for the Synthesis of 2,9-Disubstituted-4,7-diphenyl-1,10-phenanthrolines[7]

This multi-step synthesis starts from a commercially available substituted phenanthroline.

Step 1: Synthesis of 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline [6]

-

A mixture of bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) and selenium dioxide in dioxane is heated at 80 °C for 2 hours.[6]

-

The reaction mixture is filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield the dialdehyde.[6]

Step 2: Synthesis of 2,9-bis[(substituted-iminomethyl)phenyl]-4,7-diphenyl-1,10-phenanthrolines [6]

-

The dialdehyde is dissolved in toluene with activated molecular sieves.

-

A dialkylamine is added, and the mixture is stirred for 24 hours.[6]

-

The resulting diimine is obtained after filtration and removal of the solvent.[6]

Step 3: Synthesis of 2,9-bis[(substituted-aminomethyl)phenyl]-4,7-diphenyl-1,10-phenanthrolines [6]

-

The diimine is dissolved in methanol and cooled to 0 °C.

-

Sodium borohydride is added portion-wise, and the reaction is stirred for 2 hours at room temperature.[6]

-

After workup and extraction with dichloromethane, the final substituted phenanthroline derivative is obtained.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 1,10-phenanthroline and its derivatives.

| Compound | Starting Material(s) | Reagents | Yield (%) | Melting Point (°C) | Reference(s) |

| 1,10-Phenanthroline | o-Phenylenediamine, Glycerol | H₂SO₄, As₂O₅ | 84-91 | 117 (anhydrous) | [2][4] |

| 1,10-Phenanthroline Hydrochloride Monohydrate | 1,10-Phenanthroline | HCl | - | 224-225 | |

| 1,10-Phenanthroline-1-N-oxide | 1,10-Phenanthroline | Potassium Peroxomonosulfate, H₂SO₄ | 86.6 | - | [7] |

| 4,7-Dihydroxy-1,10-phenanthrolin-2,9-dione | o-Phenylenediamine, Diethylmalonate | Polyphosphoric acid | 85 | 315-316 | [8] |

| 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline | Bathocuproine | SeO₂, Dioxane | 83 | 264 | [6] |

Biological Activities and Mechanisms of Action

1,10-Phenanthroline derivatives have emerged as promising scaffolds in drug development due to their ability to interact with various biological targets.

G-Quadruplex Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids found in guanine-rich sequences, such as those in telomeres and oncogene promoters.[9][10] Stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, making G4s attractive anticancer targets.[11][12] Phenanthroline derivatives, with their planar aromatic surface, can interact with and stabilize G-quadruplex structures, primarily through π-π stacking interactions.[13] This stabilization can lead to telomere dysfunction, trigger a DNA damage response, and ultimately induce apoptosis in cancer cells.[10] Some derivatives have been shown to block the Akt/m-TOR signaling pathway, a crucial pathway in cell survival and proliferation.[10]

Caption: Mechanism of G-Quadruplex Stabilization by 1,10-Phenanthroline Derivatives.

Enzyme Inhibition

Certain 1,10-phenanthroline derivatives have been designed as inhibitors of key enzymes implicated in cancer, such as histone deacetylases (HDACs) and ribonucleotide reductase (RR).[14] HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. RR is essential for the synthesis of DNA precursors. Dual inhibition of both HDAC and RR by a single molecule presents a promising strategy for cancer therapy.[14] For example, N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide (PA) has shown inhibitory activity against both HDAC and RR, leading to apoptosis in cancer cells.[14]

Caption: Synthetic Workflow for 1,10-Phenanthroline Hydrochloride and its Derivatives.

Caption: Dual Inhibition of HDAC and RR by a Phenanthroline Derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Design, Synthesis, and Evaluation of 2,9-Bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline Derivatives as G-Quadruplex Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A 1,10-phenanthroline derivative selectively targeting telomeric G-quadruplex induces cytoprotective autophagy, causing apoptosis of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Metalloprotease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metalloproteases, a diverse family of zinc-dependent endopeptidases, are pivotal in physiological and pathological processes, including extracellular matrix remodeling, cell signaling, and tissue repair. Their dysregulation is implicated in numerous diseases, notably cancer, arthritis, and cardiovascular disorders. Consequently, the development of metalloprotease inhibitors has been a significant focus of therapeutic research. This technical guide provides an in-depth exploration of the core mechanisms of action of these inhibitors. It details the classification of inhibitors, their molecular interactions with metalloproteases, and the signaling pathways they modulate. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents quantitative data on inhibitor potency to aid in the research and development of novel metalloprotease-targeted therapies.

Introduction to Metalloproteases and Their Inhibition

Matrix metalloproteinases (MMPs) are a prominent family of zinc-dependent endopeptidases capable of degrading all components of the extracellular matrix (ECM)[1]. Their activity is tightly regulated at multiple levels, including transcription, activation of zymogen precursors, and interaction with endogenous inhibitors[2][3]. An imbalance in this regulation, leading to excessive metalloprotease activity, is a hallmark of various pathological conditions, making them attractive therapeutic targets[1].

Metalloprotease inhibitors can be broadly categorized into two main classes: endogenous and synthetic inhibitors. Endogenous inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs), are naturally occurring proteins that regulate MMP activity in vivo[4][5]. Synthetic inhibitors are small molecules designed to interact with the active site of metalloproteases, thereby blocking their catalytic function[1].

The primary mechanism of action for most metalloprotease inhibitors involves the chelation of the catalytic zinc ion (Zn2+) located within the active site of the enzyme. This interaction prevents the binding and subsequent cleavage of the substrate[1][4].

Classification and Mechanism of Action of Metalloprotease Inhibitors

Metalloprotease inhibitors are classified based on their origin and their chemical nature, which dictates their mechanism of interaction with the target enzyme.

Endogenous Inhibitors: Tissue Inhibitors of Metalloproteinases (TIMPs)

TIMPs are a family of four secreted proteins (TIMP-1, -2, -3, and -4) that are the primary endogenous regulators of MMPs[5][6]. They form tight, non-covalent 1:1 stoichiometric complexes with MMPs, effectively blocking their catalytic activity[4][6]. The N-terminal domain of TIMPs inserts into the active site cleft of the MMP, with the N-terminal cysteine coordinating with the catalytic zinc ion[1].

Synthetic Inhibitors

Synthetic inhibitors are typically small molecules designed to mimic the substrate at the active site. They are often classified by the chemical group responsible for chelating the zinc ion, known as the zinc-binding group (ZBG).

-

Hydroxamate-Based Inhibitors: This is one of the most extensively studied classes of MMP inhibitors. The hydroxamic acid moiety (-CONHOH) acts as a potent bidentate chelator of the catalytic zinc ion[1]. Prominent examples include batimastat and marimastat[7][8][9].

-

Carboxylate-Based Inhibitors: These inhibitors utilize a carboxylate group (-COOH) to chelate the zinc ion. They are generally considered to have a more favorable safety profile compared to hydroxamates.

-

Thiol-Based Inhibitors: The thiol group (-SH) can also effectively chelate the active site zinc.

-

Phosphorus-Based Inhibitors: This class includes phosphonate and phosphinate inhibitors that interact with the zinc ion.

-

Tetracycline Derivatives: Certain tetracycline antibiotics, such as doxycycline and minocycline, have been found to inhibit MMPs, although their mechanism is multifactorial and includes zinc chelation[4].

The following diagram illustrates the general mechanism of action of zinc-chelating metalloprotease inhibitors.

Caption: General mechanism of zinc-chelating metalloprotease inhibitors.

Quantitative Data on Inhibitor Potency

The potency of metalloprotease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency. The following tables summarize the IC50 and Ki values for selected synthetic and endogenous inhibitors against various MMPs.

Table 1: IC50 Values of Synthetic Metalloprotease Inhibitors (nM)

| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 | MMP-14 | Reference(s) |

| Batimastat (BB-94) | 3 | 4 | 20 | 6 | - | 4 | - | - | [7][10][11] |

| Marimastat (BB-2516) | 5 | 6 | - | 13 | - | 3 | - | 9 | [8][12] |

| Doxycycline | >400,000 | - | 30,000 | 28,000 | - | - | 2,000 | - | [13] |

| Minocycline | 100,000-300,000 | - | - | - | - | - | - | - | [14] |

Table 2: Inhibition Constants (Ki) of TIMPs for MMPs (nM)

| TIMP | MMP-1 | MMP-2 | MMP-3 | MMP-9 | MMP-14 | Reference(s) |

| TIMP-1 | - | - | - | - | Low Affinity | [5] |

| TIMP-2 | - | - | Weaker than TIMP-1 | - | - | [5] |

| TIMP-3 | - | - | Weaker than TIMP-1 | - | - | [5] |

Note: Ki values for TIMPs are generally in the sub-nanomolar range, indicating very tight binding.

Experimental Protocols

Accurate assessment of inhibitor potency and mechanism requires robust experimental assays. This section provides detailed protocols for two commonly used methods: gelatin zymography and a fluorometric activity assay.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Materials:

-

SDS-PAGE equipment

-

Resolving gel buffer (1.5 M Tris-HCl, pH 8.8, 0.4% SDS)

-

Stacking gel buffer (0.5 M Tris-HCl, pH 6.8, 0.4% SDS)

-

30% Acrylamide/Bis-acrylamide solution

-

Gelatin solution (10 mg/mL in water)

-

10% Ammonium persulfate (APS)

-

TEMED

-

2x Sample buffer (non-reducing)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

-

Gel Preparation:

-

Prepare a 10% SDS-polyacrylamide resolving gel containing 0.1% gelatin.

-

Overlay with a 4% stacking gel.

-

-

Sample Preparation and Electrophoresis:

-

Mix samples (e.g., cell culture supernatant) with non-reducing sample buffer. Do not heat the samples.

-

Load samples onto the gel and run electrophoresis at 4°C.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubate the gel in developing buffer overnight at 37°C.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250 for at least 3 hours.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

-

Fluorometric Activity Assay for IC50 Determination

This assay quantitatively measures the ability of an inhibitor to block the activity of a purified MMP against a synthetic, fluorogenic substrate.

Materials:

-

Purified, active MMP

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Test inhibitor at various concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer to all wells.

-

Add the test inhibitor at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) for 0% inhibition and a no-enzyme control for background fluorescence.

-

-

Enzyme Addition and Incubation:

-

Add the purified MMP to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Measurement:

-

Add the fluorogenic substrate to all wells to initiate the reaction.

-

Immediately begin reading the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Metalloprotease activity is intricately linked with various cellular signaling pathways that regulate processes such as cell proliferation, migration, and invasion. Understanding these pathways is crucial for developing targeted therapies.

Key Signaling Pathways

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is a central signaling cascade that is often upregulated in cancer. Activation of this pathway can lead to increased transcription of MMPs, such as MMP-1 and MMP-9, promoting tumor invasion and metastasis[15][16][17][18][19][20].

-

Transforming Growth Factor-beta (TGF-β) Pathway: TGF-β signaling can have dual roles in cancer. In early stages, it can be tumor-suppressive, but in later stages, it can promote tumor progression by inducing the expression of MMPs like MMP-2 and MMP-9, contributing to epithelial-mesenchymal transition (EMT)[21][22][23][24][25].

-

PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation and has been shown to be involved in the regulation of MMP-9 expression, particularly in the context of cancer metastasis driven by tumor-associated macrophages[26].

The following diagram illustrates the role of the MAPK/ERK signaling pathway in the upregulation of MMP expression.

Caption: MAPK/ERK signaling pathway leading to increased MMP expression.

Experimental Workflow for Inhibitor Screening

The discovery and development of novel metalloprotease inhibitors typically follow a structured workflow, from initial high-throughput screening to lead optimization and preclinical evaluation.

The following diagram outlines a typical experimental workflow for the screening and characterization of metalloprotease inhibitors.

Caption: A typical workflow for metalloprotease inhibitor screening.

Conclusion

The intricate involvement of metalloproteases in a wide array of diseases underscores the continued importance of developing potent and selective inhibitors. A thorough understanding of their mechanisms of action, coupled with robust experimental methodologies and a clear picture of the relevant signaling pathways, is essential for the successful design and development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the core principles of metalloprotease inhibition, quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key biological processes and experimental workflows. As research in this field progresses, a continued focus on selectivity and a deeper understanding of the complex biological roles of individual metalloproteases will be paramount in translating the therapeutic potential of their inhibitors into clinical success.

References

- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 2. Matrix Metalloproteinase Inhibitor Development and the Remodeling of Drug Discovery - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tissue inhibitors of metalloproteinases (TIMPs): An ancient family with structural and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum levels of matrix metalloproteinases 1, 2, and 7, and their tissue inhibitors 1, 2, 3, and 4 in polytraumatized patients: Time trajectories, correlations, and their ability to predict mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Matrix Metalloproteinases and Their Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Marimastat | MMP | TargetMol [targetmol.com]

- 13. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MMPs-related risk model identification and SAA1 promotes clear cell renal cell carcinoma migration via ERK-AP1-MMPs axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 25. Transforming growth factor-[beta]1 induces matrix metalloproteinase-9 expression in rat vascular smooth muscle cells via ROS-dependent ERK-NF-[kappa]B pathways - ProQuest [proquest.com]

- 26. MMP-9 secreted by tumor associated macrophages promoted gastric cancer metastasis through a PI3K/AKT/Snail pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 1,10-Phenanthroline Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,10-Phenanthroline hydrochloride, a crucial heterocyclic organic compound widely utilized in analytical chemistry, drug development, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy characteristics.

UV-Visible Spectroscopy

1,10-Phenanthroline hydrochloride exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, arising from π → π* electronic transitions within the aromatic ring system. The position and intensity of these bands are sensitive to the solvent environment.

Quantitative UV-Vis Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Methanol | 230, 264 | Not specified | [1] |

| Not specified | 265 | 31,500 | [2] |

| Water | 232 | Not specified | [3] |

Note: Data for 1,10-phenanthroline hydrate is often used as a proxy due to the similar chromophore.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for acquiring the UV-Vis absorption spectrum of 1,10-Phenanthroline hydrochloride is as follows:

1.2.1 Materials and Equipment:

-

1,10-Phenanthroline hydrochloride

-

Spectrophotometric grade solvent (e.g., ethanol, methanol, or deionized water)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

1.2.2 Sample Preparation:

-

Prepare a stock solution of 1,10-Phenanthroline hydrochloride of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in the chosen solvent in a volumetric flask.

-

From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the molar absorptivity and verify Beer's Law.

1.2.3 Data Acquisition:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for the scan (e.g., 200-400 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each prepared solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration to verify linearity.

Infrared (IR) Spectroscopy

The IR spectrum of 1,10-Phenanthroline hydrochloride provides valuable information about its molecular structure, revealing characteristic vibrational frequencies of its functional groups.

Quantitative IR Data

The following table summarizes the major IR absorption bands for 1,10-phenanthroline, which are expected to be very similar for its hydrochloride salt, with potential shifts in the N-H and C-N stretching regions upon protonation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3437 | Strong, broad | O-H stretch (of hydrate) |

| 1635 | Strong | C=C stretching |

| 1584 | Strong | C=N stretching |

| 1516 | Medium | Aromatic skeleton vibration |

| 1113 | Medium | C-C-C in-plane bending |

| 854 | Strong | C-H out-of-plane bending |

| 738 | Strong | C-H out-of-plane bending |

Data is for 1,10-phenanthroline monohydrate.[4][5]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

2.2.1 Materials and Equipment:

-

1,10-Phenanthroline hydrochloride

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

2.2.2 Sample Preparation:

-

Place approximately 1-2 mg of 1,10-Phenanthroline hydrochloride and 100-200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[6][7]

-

Transfer a portion of the powdered mixture into the pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]

2.2.3 Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 1,10-Phenanthroline hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Protonation at one of the nitrogen atoms in the hydrochloride salt will lead to downfield shifts of the neighboring protons and carbons compared to the free base.

Quantitative ¹H NMR Data

The chemical shifts for 1,10-phenanthroline are provided below. For the hydrochloride salt, a downfield shift, particularly for protons adjacent to the protonated nitrogen, is expected.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | J (Hz) |

| H-2, H-9 | 9.18 | dd | 4.3, 1.8 |

| H-4, H-7 | 8.22 | dd | 8.1, 1.8 |

| H-3, H-8 | 7.60 | dd | 8.1, 4.3 |

| H-5, H-6 | 7.75 | s | - |

Reference for 1,10-phenanthroline in CDCl₃.[9] In DMSO-d₆, the ring protons of 1,10-phenanthroline appear in the range of 7.70-9.50 ppm.[10]

Quantitative ¹³C NMR Data

The following table presents the ¹³C chemical shifts for 1,10-phenanthroline.

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-2, C-9 | 150.3 |

| C-4, C-7 | 136.2 |

| C-5, C-6 | 126.5 |

| C-3, C-8 | 123.4 |

| C-10a, C-10b | 145.7 |

| C-4a, C-6a | 128.9 |

Note: This is a representative assignment for the parent compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

3.3.1 Materials and Equipment:

-

1,10-Phenanthroline hydrochloride

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

3.3.2 Sample Preparation:

-

Dissolve 5-10 mg of 1,10-Phenanthroline hydrochloride in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS (0 ppm reference) to the solution.

-

Transfer the solution into a clean, dry NMR tube.

3.3.3 Data Acquisition:

-

Insert the NMR tube into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H spectrum, typically with a spectral width of 0-12 ppm.

-

Acquire the ¹³C spectrum, typically with a spectral width of 0-160 ppm. Standard acquisition involves proton decoupling.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of 1,10-Phenanthroline hydrochloride.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. helsinki.fi [helsinki.fi]

- 8. shimadzu.com [shimadzu.com]

- 9. o-Phenanthroline(66-71-7) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Role of 1,10-Phenanthroline hydrochloride as a chelating agent for divalent metals

An In-depth Technical Guide to 1,10-Phenanthroline Hydrochloride as a Chelating Agent for Divalent Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen), a heterocyclic organic compound, is a cornerstone in the field of coordination chemistry and has garnered significant attention in drug design and analytical sciences.[1][2] Often utilized as its monohydrate hydrochloride salt for enhanced aqueous solubility, 1,10-phenanthroline is a rigid, planar, tricyclic molecule featuring two nitrogen atoms at positions 1 and 10.[3][4] These nitrogen atoms, possessing lone pairs of electrons, act as excellent Lewis base donor sites, enabling it to function as a powerful bidentate chelating agent.[3] It forms highly stable and often intensely colored complexes with a wide array of divalent transition metal ions, a property that underpins its diverse applications.[2][3] This guide delves into the core mechanisms, quantitative data, and experimental protocols associated with 1,10-phenanthroline hydrochloride's role as a chelating agent for divalent metals.

Core Mechanism of Divalent Metal Chelation

The chelating prowess of 1,10-phenanthroline is a direct result of its molecular architecture. The two nitrogen atoms are strategically positioned to coordinate with a single metal ion, forming a stable five-membered ring. This structural arrangement is highly favorable, leading to the "chelate effect"—the enhanced stability of a complex formed by a multidentate ligand compared to that formed by a similar number of monodentate ligands.

Typically, three molecules of 1,10-phenanthroline coordinate with a single divalent metal ion (M²⁺) to form a tris-complex, [M(phen)₃]²⁺, which adopts a stable octahedral geometry.[3] This coordination results in the neutralization of the metal ion's charge and the formation of a bulky, lipophilic complex that can have profoundly different biological activities compared to the free ligand or metal ion.

Applications in Research and Drug Development

The ability of 1,10-phenanthroline to chelate divalent metals is pivotal to its biological and analytical applications.

Inhibition of Metalloenzymes

Many enzymes require a divalent metal ion, such as zinc (Zn²⁺), as a cofactor for their catalytic activity. 1,10-Phenanthroline is a potent inhibitor of these metalloenzymes, particularly metalloproteases.[1] It functions by abstracting the essential metal ion from the enzyme's active site, forming an inactive "apoenzyme".[5] This inhibitory action is crucial in drug development, as metalloproteases are often implicated in diseases like cancer, where they contribute to tissue remodeling and metastasis.[1] A structural study on thermolysin, a zinc metalloproteinase, revealed that 1,10-phenanthroline completely chelates the Zn²⁺ at the active site.[6]

Nuclease and Proteasome Inhibition Activity

When complexed with certain transition metals, especially copper, 1,10-phenanthroline exhibits potent nuclease activity.[1][7] In the presence of a reducing agent and molecular oxygen, the copper(II)-phenanthroline complex can generate reactive oxygen species (ROS), such as hydroxyl radicals.[1] These ROS can induce oxidative cleavage of DNA, a mechanism that is a cornerstone of the anticancer activity of these complexes.[1] Furthermore, copper-phenanthroline complexes have been shown to be potent inhibitors of the proteasome, a key cellular machinery for protein degradation.[8] This dual action of DNA damage and proteasome inhibition makes these complexes promising candidates for cancer therapy.[1][8]

Antimicrobial and Anticancer Agents

The formation of metal complexes significantly enhances the inherent biological activity of 1,10-phenanthroline.[9] Metal-phen complexes have demonstrated broad-spectrum antibacterial activity, emerging as potential alternatives in an era of widespread antibiotic resistance.[9][10] Similarly, their cytotoxicity against various cancer cell lines is well-documented, with metal complexes often showing greater potency than established drugs like cisplatin.[1][11] The chelation facilitates the transport of the metal ion into cells, leading to the inhibition of critical cellular pathways.[8][12]

Analytical Chemistry

A classic application of 1,10-phenanthroline is in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of metal ions.[13] The most well-known example is its reaction with ferrous ions (Fe²⁺), which forms a stable, intensely red-orange tris-complex with a maximum absorbance around 510 nm.[2] This reaction provides a highly sensitive and reliable method for quantifying trace amounts of iron in various samples.[13][14]

Quantitative Data

The stability of the metal complexes and their biological efficacy can be quantified. The following tables summarize key data from various studies.

Table 1: Stability Constants of Divalent Metal-Phenanthroline Complexes

The stability constant (log β) indicates the strength of the interaction between 1,10-phenanthroline and the metal ion. Higher values denote more stable complexes.

| Divalent Metal Ion | log β₁ | log β₂ | log β₃ | Conditions |

| Cu²⁺ | 8.8 | 15.7 | 21.0 | 25 °C, 0.1 M KNO₃ |

| Ni²⁺ | 8.6 | 16.8 | 24.5 | 25 °C, 0.1 M KNO₃ |

| Co²⁺ | 7.0 | 13.6 | 19.7 | 25 °C, 0.1 M KNO₃ |

| Zn²⁺ | 6.5 | 12.3 | 17.3 | 25 °C, 0.1 M KNO₃ |

| Fe²⁺ | - | - | 21.3 | 25 °C, 0.1 M KNO₃ |

| Mn²⁺ | 4.0 | 7.1 | 9.3 | 25 °C, 0.1 M KNO₃ |

| Cd²⁺ | 5.8 | 10.4 | 14.1 | 25 °C, 0.1 M KNO₃ |

| Data compiled from various literature sources. The values can vary slightly with experimental conditions. |

Table 2: Cytotoxicity (IC₅₀) of 1,10-Phenanthroline and its Metal Complexes

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting cell growth. Lower values indicate higher potency.

| Compound | Cell Line | IC₅₀ (µM) |

| 1,10-Phenanthroline | A-498 (Kidney Carcinoma) | > 100 |

| [Cu(phen)₂]²⁺ | A-498 (Kidney Carcinoma) | 5.6 |

| [Mn(phen)₂]²⁺ | A-498 (Kidney Carcinoma) | 12.3 |

| 1,10-Phenanthroline | Hep-G2 (Hepatoma) | 85.1 |

| [Cu(phen)₂]²⁺ | Hep-G2 (Hepatoma) | 3.2 |

| [Mn(phen)₂]²⁺ | Hep-G2 (Hepatoma) | 9.8 |

| Data is representative and sourced from studies such as Deegan et al., 2007.[11] |

Experimental Protocols

Protocol 1: Synthesis of a Tris(1,10-phenanthroline)metal(II) Complex

This protocol provides a general method for synthesizing a [M(phen)₃]²⁺ complex, using Iron(II) as an example to form [Fe(phen)₃]²⁺.

Materials:

-

Iron(II) salt (e.g., Ferrous ammonium sulfate, Fe(NH₄)₂(SO₄)₂·6H₂O)

-

1,10-Phenanthroline hydrochloride monohydrate

-

Ethanol

-

Deionized water

Procedure:

-

Ligand Solution: Dissolve three molar equivalents of 1,10-phenanthroline hydrochloride monohydrate in a minimal amount of warm ethanol or a water/ethanol mixture.

-

Metal Salt Solution: In a separate flask, dissolve one molar equivalent of the Iron(II) salt in deionized water.

-

Complexation: Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.[15]

-

Precipitation: An intensely colored precipitate (deep red for iron(II)) should form immediately.

-

Isolation: Continue stirring for 30-60 minutes to ensure complete reaction. Collect the crystalline product by vacuum filtration.

-

Purification: Wash the collected solid with small portions of cold deionized water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the product in a desiccator or in a low-temperature oven. The yield is typically high.[15]

Protocol 2: Spectrophotometric Determination of Iron(II)

This protocol outlines the use of 1,10-phenanthroline for the quantitative analysis of Fe²⁺.[14]

Reagents:

-

Standard Iron Solution (10 ppm): Accurately weigh ~0.07 g of pure ferrous ammonium sulfate, dissolve it in a 1 L volumetric flask with deionized water, and add 2.5 mL of concentrated H₂SO₄ before diluting to the mark.[14]

-

1,10-Phenanthroline Solution: Prepare a 0.1% (w/v) solution in deionized water.

-

Hydroxylamine Hydrochloride Solution: Prepare a 10% (w/v) solution in deionized water. This reduces any Fe³⁺ to Fe²⁺.

-

Sodium Acetate Buffer: Prepare a solution by dissolving sodium acetate in water. This adjusts the pH to the optimal range for complex formation (pH 3-9).

Procedure:

-

Calibration Standards: Prepare a series of calibration standards by pipetting known volumes of the stock iron solution into 100-mL volumetric flasks.

-

Sample Preparation: Pipette a known volume of the unknown iron sample into a separate 100-mL volumetric flask. Prepare a "blank" using only deionized water.

-

Reagent Addition: To each flask (standards, unknown, and blank), add the following in order, mixing after each addition:

-

1 mL of hydroxylamine solution.

-

10 mL of the 1,10-phenanthroline solution.

-

8 mL of the sodium acetate solution.[14]

-

-

Color Development: Dilute each flask to the 100-mL mark with deionized water and mix thoroughly. Allow the solutions to stand for 10-15 minutes for full color development.

-

Measurement: Using a spectrophotometer, measure the absorbance of each standard and the unknown sample against the reagent blank at the wavelength of maximum absorption (λₘₐₓ), which is approximately 510 nm.

-

Analysis: Plot a calibration curve of absorbance versus iron concentration for the standards. Use the equation of the line to determine the iron concentration in the unknown sample.

Conclusion

1,10-Phenanthroline hydrochloride is a remarkably versatile chelating agent for divalent metals. Its rigid structure and bidentate nitrogen donors allow for the formation of stable, well-defined coordination complexes. This fundamental property is the basis for its widespread use, from a classic analytical reagent for metal ion quantification to a sophisticated ligand in the design of novel therapeutic agents. For researchers in chemistry, biology, and medicine, understanding the principles of its chelation chemistry is key to harnessing its potential in enzyme inhibition, antimicrobial and anticancer drug development, and advanced material science.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 5. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 6. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. toku-e.com [toku-e.com]

- 12. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. tau.ac.il [tau.ac.il]

- 15. ijaar.org [ijaar.org]

Unraveling the Crystal Structure of 1,10-Phenanthroline Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 1,10-phenanthroline hydrochloride monohydrate. While a definitive, publicly available crystal structure for this specific salt hydrate has not been identified through extensive searches of academic literature and crystallographic databases, this document compiles known data, outlines relevant experimental methodologies, and presents a theoretical model of its crystal packing and intermolecular interactions based on closely related structures.

Physicochemical and Crystallographic Data

Quantitative data for 1,10-phenanthroline hydrochloride monohydrate is summarized below. It is important to note that detailed single-crystal X-ray diffraction data, including unit cell parameters and space group, are not available in the public domain as of the latest search. The information provided is collated from various chemical supplier databases and related publications.

| Property | Value | Citation |

| Chemical Formula | C₁₂H₈N₂ · HCl · H₂O | [1][2] |

| Molecular Weight | 234.68 g/mol | [1] |

| CAS Number | 18851-33-7 | [1][2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 224-225 °C | [3][4] |

| Solubility | Soluble in water | [3] |

| Purity | >99% | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and crystallographic analysis of 1,10-phenanthroline hydrochloride monohydrate are not explicitly published. However, based on standard laboratory procedures for similar compounds, a representative methodology is outlined below.

Synthesis of 1,10-Phenanthroline Hydrochloride Monohydrate

A typical synthesis would involve the reaction of 1,10-phenanthroline with hydrochloric acid in an aqueous solution.

-

Dissolution: 1,10-phenanthroline is dissolved in a suitable solvent, such as ethanol or water. Gentle heating may be applied to aid dissolution.

-

Acidification: A stoichiometric amount of hydrochloric acid is added dropwise to the 1,10-phenanthroline solution with constant stirring. The pH of the solution is monitored to ensure complete protonation of the phenanthroline nitrogen atoms.

-

Crystallization: The resulting solution of 1,10-phenanthroline hydrochloride is allowed to cool slowly to room temperature. The monohydrate crystals are expected to form as the solubility decreases. Further cooling in an ice bath can promote higher yields.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold solvent to remove any impurities, and then dried under vacuum at room temperature to yield the final product.

Single-Crystal X-ray Diffraction Analysis

To determine the crystal structure, a single crystal of suitable size and quality would be selected for X-ray diffraction analysis.

-

Crystal Mounting: A single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is used. The diffractometer collects a series of diffraction patterns at various crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Structural Insights and Intermolecular Interactions

In the absence of a determined crystal structure for the hydrochloride monohydrate, we can infer the likely intermolecular interactions based on the known crystal structure of 1,10-phenanthroline monohydrate and the principles of hydrogen bonding.

In the crystal lattice of 1,10-phenanthroline hydrochloride monohydrate, one of the nitrogen atoms of the phenanthroline ring will be protonated, forming a phenanthrolinium cation. This cation will act as a hydrogen bond donor. The chloride anion (Cl⁻) and the water molecule will act as hydrogen bond acceptors. The water molecule can also act as a hydrogen bond donor.

The primary intermolecular interactions expected are:

-

N-H···Cl Hydrogen Bonds: The protonated nitrogen of the phenanthrolinium cation will form a strong hydrogen bond with the chloride anion.

-

O-H···Cl Hydrogen Bonds: The water molecule will likely form hydrogen bonds with the chloride anion.

-

O-H···N Hydrogen Bonds: The water molecule could also donate a hydrogen bond to the non-protonated nitrogen atom of another phenanthrolinium cation.

-

π-π Stacking: The planar aromatic rings of the phenanthrolinium cations are expected to exhibit π-π stacking interactions, contributing to the overall stability of the crystal lattice.[5]

Visualizations

Hypothetical Hydrogen Bonding Network

The following diagram, generated using Graphviz, illustrates the proposed hydrogen bonding network in the crystal structure of 1,10-phenanthroline hydrochloride monohydrate.

Caption: Proposed hydrogen bonding in 1,10-phenanthroline hydrochloride monohydrate.

Role in Drug Development: A Conceptual Workflow

1,10-Phenanthroline and its derivatives are of significant interest in drug development due to their ability to chelate metal ions, which is crucial for the function of many enzymes.[3] For instance, they are known to inhibit metalloproteases.[1] This property makes them potential candidates for anticancer and antimicrobial agents. The hydrochloride salt form is often utilized to improve the solubility and bioavailability of the parent compound.

The following diagram illustrates a conceptual workflow for the investigation of 1,10-phenanthroline derivatives in a drug development pipeline.

Caption: Conceptual workflow for drug development using 1,10-phenanthroline derivatives.

References

The Biochemical and Physiological Impact of 1,10-Phenanthroline: A Technical Guide for Researchers

An in-depth exploration of the mechanisms of action, quantitative effects, and experimental evaluation of 1,10-Phenanthroline and its derivatives for researchers, scientists, and drug development professionals.

Introduction

1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, characterized by a polyaromatic system and two nitrogen atoms in a bidentate chelating arrangement, allows it to form stable complexes with a variety of transition metal ions. This chelating property, coupled with the intrinsic biological activity of the phenanthroline ligand itself, has positioned 1,10-phenanthroline and its metal complexes as promising candidates for a range of therapeutic applications, most notably in anticancer research. This technical guide provides a comprehensive overview of the biochemical and physiological effects of 1,10-phenanthroline, detailing its mechanisms of action, summarizing quantitative data on its efficacy, providing detailed experimental protocols for its evaluation, and visualizing key signaling pathways and experimental workflows.

Core Mechanisms of Action

The biological effects of 1,10-phenanthroline are multifaceted, stemming from its ability to interact with various cellular components and disrupt critical biological processes. The primary mechanisms of action include DNA interaction, enzyme inhibition, and the induction of programmed cell death.

DNA Intercalation and Cleavage

The planar structure of 1,10-phenanthroline allows it to insert itself between the base pairs of DNA, a process known as intercalation. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, when complexed with metal ions, particularly copper, 1,10-phenanthroline exhibits potent nuclease activity. These metal complexes can catalytically cleave the phosphodiester backbone of DNA, causing single and double-strand breaks. This DNA-damaging capability is a cornerstone of its anticancer properties.

Enzyme Inhibition

1,10-Phenanthroline is a well-established inhibitor of metalloenzymes, particularly those containing zinc ions in their active sites. By chelating the essential metal cofactor, it effectively inactivates these enzymes. A key target in this regard are matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. The inhibition of MMPs by 1,10-phenanthroline can impede cancer cell invasion and metastasis.

Induction of Apoptosis

A primary physiological effect of 1,10-phenanthroline and its metal complexes is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through multiple interconnected pathways:

-

Generation of Reactive Oxygen Species (ROS): 1,10-Phenanthroline-metal complexes can catalyze the production of highly reactive oxygen species (ROS), such as hydroxyl radicals. The accumulation of ROS leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA, and ultimately triggering apoptotic signaling cascades.

-

Mitochondrial Dysfunction: The generated ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This event is a critical step in the intrinsic pathway of apoptosis.

-

Modulation of Bcl-2 Family Proteins: 1,10-Phenanthroline and its derivatives can influence the expression and activity of the Bcl-2 family of proteins, which are key regulators of apoptosis. They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of enzymatic activations involving a family of proteases called caspases. These caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical changes of apoptotic cells.

Quantitative Data Presentation

The cytotoxic efficacy of 1,10-phenanthroline and its metal complexes is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of 1,10-phenanthroline and its various metal complexes against a range of human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of 1,10-Phenanthroline and its Metal Complexes against Various Cancer Cell Lines

| Compound | A-498 (Kidney) | Hep-G2 (Liver) | HCT116 (Colon) | SW480 (Colon) | PC3 (Prostate) |

| 1,10-Phenanthroline | > 25 | > 25 | - | - | - |

| [Ag2(phen)3(mal)]·2H2O | 2.5 | 1.4 | - | - | - |

| [Cu(phen)2(mal)]·2H2O | 1.5 | 2.0 | - | - | - |

| [Mn(phen)2(mal)]·2H2O | 4.0 | 3.5 | - | - | - |

| Cisplatin (reference) | 27.0 | 10.0 | - | - | 6.9 |

| IPM714 (phen derivative) | - | - | 1.74 | 2.0 | - |

| Re(I) Complex 3 | - | - | - | - | 0.32 |

| Re(I) Complex 4 | - | - | - | - | 0.04 |

| Re(I) Complex 5 | - | - | - | - | 0.03 |

| Re(I) Complex 6 | - | - | - | - | 0.05 |

Table 2: Cytotoxicity (IC50, µM) of Copper-Phenanthroline Complexes in A549cis (Cisplatin-Resistant Lung Cancer) Cells

| Compound | IC50 (µM) |

| Cugdupt1 | 0.5 |

| Cugdupt2 | 1.5 |

| Cugdupt3 | 2.5 |

| Cugdupt4 | 3.5 |

| Cugdupt5 | 5.5 |

| Cugdupt6 | 8.5 |

| Cugdupt7 | 15.5 |

| Cugdupt8 | 20.5 |

| Cugdupt9 | 30.5 |

| Cisplatin | 61.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biochemical and physiological effects of 1,10-phenanthroline.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

1,10-Phenanthroline or its derivative (stock solution in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a

1,10-Phenanthroline as a Ligand in Coordination Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract